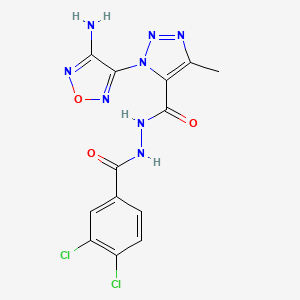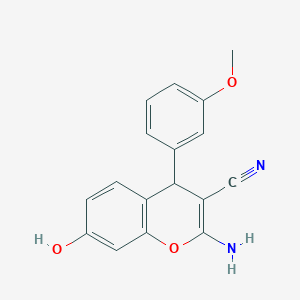
2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of 3-methoxybenzaldehyde, malononitrile, and resorcinol in the presence of a catalyst such as ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired chromene derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.
Mechanism of Action
The mechanism of action of 2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-4-phenyl-1,2-dihydroquinoline derivatives
- Propargyl 4-aryl-4H-pyran-3-carboxylates
Uniqueness
2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group, in particular, enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O3/c1-21-12-4-2-3-10(7-12)16-13-6-5-11(20)8-15(13)22-17(19)14(16)9-18/h2-8,16,20H,19H2,1H3 |
InChI Key |
PKWQOVYGKKHKON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


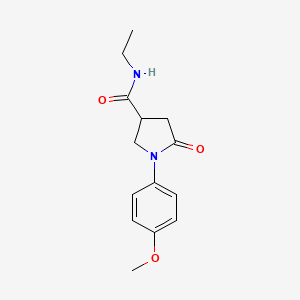
![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide](/img/structure/B11524070.png)
ethanenitrile](/img/structure/B11524075.png)
![methyl 2-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11524091.png)
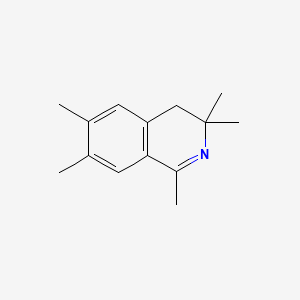
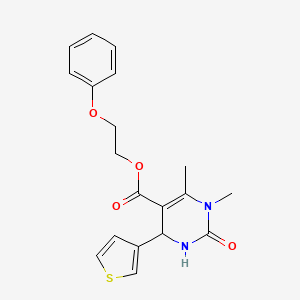
![N-[(1Z)-3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11524109.png)
![1-[1-(4-chlorophenyl)-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11524112.png)
![4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate](/img/structure/B11524116.png)
![N-benzyl-2-{[(Z)-(3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11524119.png)
![(5E)-3-ethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11524134.png)
![2-Amino-7,7-dimethyl-4-(6-nitro-benzo[1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11524144.png)

